1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine

Catalog No.
S825160
CAS No.
1049677-37-3
M.F
C12H18N2
M. Wt
190.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine

CAS Number

1049677-37-3

Product Name

1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine

IUPAC Name

1-propyl-3,4-dihydro-2H-quinolin-7-amine

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C12H18N2/c1-2-7-14-8-3-4-10-5-6-11(13)9-12(10)14/h5-6,9H,2-4,7-8,13H2,1H3

InChI Key

ZUKBSPMQIOFWIC-UHFFFAOYSA-N

SMILES

CCCN1CCCC2=C1C=C(C=C2)N

Canonical SMILES

CCCN1CCCC2=C1C=C(C=C2)N

Tetrahydroquinolines, the class of compounds to which 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine belongs, are important in various fields of scientific research. For example, they are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

In synthetic chemistry, tetrahydroquinolines can be synthesized through various methods. One such method involves the addition of chloroacetaldehyde to 4-hydroxy-2(1H)-quinolinone derivatives in the presence of aqueous potassium carbonate, which mainly yields 3’-hydroxy-furo[3,2-c]quinolin-4(5H)-ones .

    Synthesis of Tetrahydroquinolines

    Tetrahydroquinolines, the class of compounds to which 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine belongs, can be synthesized using various methods .

    Domino Reactions

1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine is a chemical compound with the molecular formula C12H18N2C_{12}H_{18}N_{2} and a CAS number of 1049677-37-3. It belongs to the class of tetrahydroquinolines, which are bicyclic compounds containing a quinoline skeleton with four hydrogenated carbon atoms. This compound features a propyl group attached to the nitrogen atom at position one and an amine group at position seven of the tetrahydroquinoline structure. Its unique structure contributes to its potential biological activities and applications in medicinal chemistry.

Typical of amines and tetrahydroquinolines:

  • Oxidation: The compound may be oxidized to form N-oxides or other derivatives depending on the reaction conditions.
  • Alkylation: The amine group can participate in alkylation reactions, allowing for the introduction of different alkyl groups.
  • Acylation: The amine can also react with acyl chlorides or anhydrides to form amides.

These reactions are significant for modifying the compound’s properties and enhancing its biological activity.

Research indicates that 1-propyl-1,2,3,4-tetrahydroquinolin-7-amine exhibits various biological activities. Compounds of this class have been studied for their potential as:

  • Antidepressants: Some tetrahydroquinolines have shown promise in modulating neurotransmitter systems.
  • Antitumor agents: There is ongoing research into their efficacy against different cancer cell lines.
  • Neuroprotective effects: Compounds similar to this have been investigated for neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

The synthesis of 1-propyl-1,2,3,4-tetrahydroquinolin-7-amine can be achieved through several methods:

  • Hydrogenation of Quinoline Derivatives: Starting from quinoline derivatives, catalytic hydrogenation can yield tetrahydroquinolines.
  • Cyclization Reactions: The reaction of appropriate precursors such as amino ketones with aldehydes can lead to the formation of the tetrahydroquinoline framework followed by reduction steps to yield the final product.
  • Two-Step Synthesis Protocols: Recent methodologies involve a two-step synthesis that includes hydroaminoalkylation followed by cyclization to form the desired compound .

The applications of 1-propyl-1,2,3,4-tetrahydroquinolin-7-amine are primarily in the pharmaceutical field:

  • Drug Development: Its structural properties make it a candidate for developing new therapeutic agents targeting central nervous system disorders.
  • Chemical Probes: It can serve as a chemical probe in biological studies to understand receptor interactions and mechanisms.

Interaction studies involving 1-propyl-1,2,3,4-tetrahydroquinolin-7-amine focus on its binding affinity with various receptors and enzymes. Preliminary studies suggest potential interactions with:

  • Serotonin Receptors: Indicating possible antidepressant effects.
  • Dopamine Receptors: Suggesting implications in neuropharmacology.

Further research is needed to elucidate these interactions fully and their pharmacological relevance.

Several compounds share structural similarities with 1-propyl-1,2,3,4-tetrahydroquinolin-7-amine. Here are some notable examples:

Compound NameStructure TypeUnique Features
5-Methyl-1,2,3,4-tetrahydroquinolinTetrahydroquinolineMethyl substitution enhances lipophilicity
6-AminoquinolineQuinolineExhibits antibacterial properties
7-Amino-5-methyl-tetrahydroquinolineTetrahydroquinolinePotentially more active against cancer cells
1-Ethyl-1,2,3,4-tetrahydroquinolinTetrahydroquinolineEthyl group may alter pharmacokinetics

The uniqueness of 1-propyl-1,2,3,4-tetrahydroquinolin-7-amine lies in its specific propyl substitution at position one and its amine functionality at position seven. This configuration may influence its biological activity differently compared to other similar compounds.

XLogP3

2.6

Wikipedia

1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine

Dates

Modify: 2023-08-16

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